Cas no 57445-29-1 (6-Nitro-2,3-dihydroquinolin-4(1H)-one)

6-Nitro-2,3-dihydroquinolin-4(1H)-one is a nitro-substituted dihydroquinoline derivative with significant relevance in organic synthesis and pharmaceutical research. Its structure features a nitro group at the 6-position and a ketone functionality at the 4-position, making it a versatile intermediate for the preparation of heterocyclic compounds. The compound's rigid quinoline scaffold and electron-withdrawing nitro group enhance its utility in nucleophilic substitution reactions and as a precursor for bioactive molecules. Its well-defined crystalline properties facilitate purification and characterization, ensuring reproducibility in synthetic applications. This compound is particularly valuable in medicinal chemistry for the development of potential therapeutic agents due to its pharmacophoric features.
6-Nitro-2,3-dihydroquinolin-4(1H)-one structure
57445-29-1 structure
Product Name:6-Nitro-2,3-dihydroquinolin-4(1H)-one
CAS No:57445-29-1
MF:C9H8N2O3
MW:192.1714220047
CID:1082911
PubChem ID:12249189
Update Time:2025-05-20

6-Nitro-2,3-dihydroquinolin-4(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 6-Nitro-2,3-dihydroquinolin-4(1H)-one
    • 6-nitro-2,3-dihydro-1H-quinolin-4-one
    • 1,2,3,4-Tetrahydro-4-oxo-6-nitrochinolin
    • 2,3-Dihydro-4(1H)-6-nitrochinolon
    • 6-nitro-1,2,3,4-tetrahydroquinolin-4-one
    • 6-nitro-2,3-dihydroquinolin-4-one
    • AB60325
    • AK-43840
    • CTK8J4145
    • EN300-80434
    • Z3227066598
    • 57445-29-1
    • DB-369340
    • AKOS006303653
    • G58050
    • Inchi: 1S/C9H8N2O3/c12-9-3-4-10-8-2-1-6(11(13)14)5-7(8)9/h1-2,5,10H,3-4H2
    • InChI Key: VUGQRUWCTOCECD-UHFFFAOYSA-N
    • SMILES: O=C1C2C=C(C=CC=2NCC1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 192.05349212g/mol
  • Monoisotopic Mass: 192.05349212g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 74.9Ų

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Additional information on 6-Nitro-2,3-dihydroquinolin-4(1H)-one

6-Nitro-2,3-dihydroquinolin-4(1H)-one (CAS No. 57445-29-1): An Overview of Its Structure, Properties, and Applications

6-Nitro-2,3-dihydroquinolin-4(1H)-one (CAS No. 57445-29-1) is a versatile compound with a unique structure and a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as 6-nitro-1,3-dihydroisoquinolin-2-one, is characterized by its nitro group and dihydroquinoline framework, which contribute to its distinct chemical and biological properties.

The molecular formula of 6-Nitro-2,3-dihydroquinolin-4(1H)-one is C9H8N2O3, and its molecular weight is 188.17 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its structural features make it an attractive candidate for various synthetic transformations and biological studies.

In recent years, 6-Nitro-2,3-dihydroquinolin-4(1H)-one has gained significant attention due to its potential therapeutic applications. Research has shown that this compound exhibits anti-inflammatory, antioxidant, and antiproliferative properties. These properties are attributed to the presence of the nitro group and the dihydroquinoline ring system, which can interact with various biological targets.

One of the key areas of research involving 6-Nitro-2,3-dihydroquinolin-4(1H)-one is its role in the treatment of inflammatory diseases. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in cellular models. This makes it a promising candidate for the development of new anti-inflammatory drugs.

Beyond its anti-inflammatory properties, 6-Nitro-2,3-dihydroquinolin-4(1H)-one has also shown potential as an antioxidant agent. Oxidative stress is a major contributor to various diseases, including neurodegenerative disorders and cardiovascular diseases. Research has indicated that this compound can scavenge free radicals and protect cells from oxidative damage. This property could be harnessed to develop new therapeutic strategies for conditions characterized by oxidative stress.

In the realm of cancer research, 6-Nitro-2,3-dihydroquinolin-4(1H)-one has been investigated for its antiproliferative effects. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism behind these effects is not yet fully understood but may involve the modulation of signaling pathways involved in cell survival and proliferation.

The synthetic versatility of 6-Nitro-2,3-dihydroquinolin-4(1H)-one has also made it a valuable intermediate in organic synthesis. Chemists have utilized this compound as a building block for the synthesis of more complex molecules with diverse biological activities. For example, it has been used to prepare analogs with enhanced potency or selectivity for specific biological targets.

Despite its promising properties, the use of 6-Nitro-2,3-dihydroquinolin-4(1H)-one in therapeutic applications requires further investigation to fully understand its safety profile and pharmacokinetic properties. Preclinical studies are ongoing to evaluate its toxicity and efficacy in animal models. These studies will provide crucial data for advancing this compound into clinical trials.

In conclusion, 6-Nitro-2,3-dihydroquinolin-4(1H)-one (CAS No. 57445-29-1) is a multifaceted compound with significant potential in various fields of research and development. Its unique chemical structure and biological activities make it an attractive target for further exploration and application in drug discovery and therapeutic development.

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